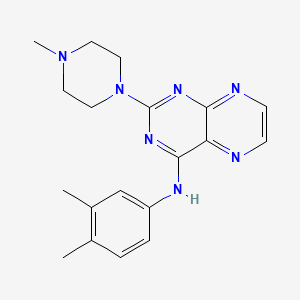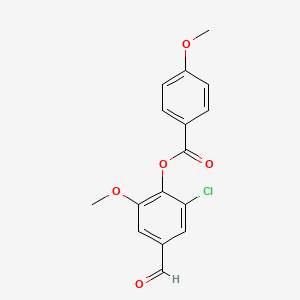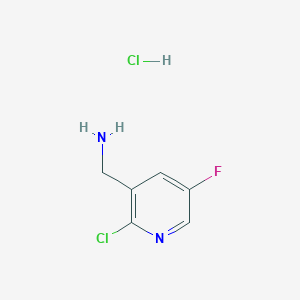![molecular formula C15H16N2O3S B2498744 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline CAS No. 176261-39-5](/img/structure/B2498744.png)
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research into compounds similar to "2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline" often focuses on their synthesis, molecular structure, chemical reactivity, and potential applications in various fields, such as materials science, pharmaceuticals, and organic electronics. These compounds are studied for their unique properties, which can be manipulated through chemical reactions and modifications of their molecular structures.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from readily available precursors. For example, derivatives of aniline and methoxy-nitroacridine have been synthesized through reactions involving nitration, reduction, and functional group transformations, showcasing the complexity and creativity in organic synthesis strategies (El-Subbagh, Abadi, & Al-Khamees, 1997).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic methods such as FT-IR, FT-Raman, and NMR, alongside computational tools like density functional theory (DFT). These studies reveal the geometry, electronic structure, and intramolecular interactions, such as hydrogen bonding, which significantly influence the compound's properties and reactivity (Subi, Dhas, Balachandran, & Joe, 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity towards various reagents, highlighting mechanisms such as nucleophilic substitution, electrophilic addition, and redox reactions. These studies can also shed light on the compounds' potential as intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients (Gebhardt, Priewisch, Irran, & Rück‐Braun, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography provides detailed information on the molecular and crystal lattice structure, which is essential for the design of materials with specific physical properties (Sakthikumar, Mahalakshmy, Bhargavi, & Srinivasan, 2015).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds include studies on their acidity/basicity, redox potential, and photochemical behavior. These properties are pivotal in applications ranging from catalysis to the development of photodynamic therapy agents and organic electronics. Studies often employ a combination of experimental and theoretical approaches to understand these properties in depth (Jensen, Homan, & Weiss, 2016).
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline and its derivatives are involved in the synthesis and structural studies of various organic compounds. For instance, the synthesis and in vitro cytotoxicity studies of N, N′-disubstituted thiocarbamide compounds, which are prepared from thiophene-2-carbonyl isothiocyanate and various substituted aromatic primary amines including 4-methoxyphenyl aniline, have shown promising inhibitory activity against several human cancer cell lines (Pandey et al., 2019). Furthermore, the synthesis of azetidinone derivatives containing aryl sulfonyloxy group involves the preparation of 4-sulfonyloxy aniline derivative, highlighting the compound's utility in organic synthesis (Patel & Desai, 2004).
Reactivity and Interaction Studies
- The reactivity of substituted anilines, including those with methoxy groups similar to 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline, is significant in various chemical reactions. For instance, the selective oxidation of substituted anilines to afford high yields of azoxyarenes and the corresponding 4-alkoxy-N-(4-nitrophenyl)anilines, indicates the compound's potential reactivity in organic transformations (Gebhardt et al., 2008).
Polymerization and Material Applications
- The aniline and its derivatives play a crucial role in polymerization and material science. The study of electropolymerized novel donor–acceptor systems involving different thiophene derivatives as the donor, including nitrotriphenylamine unit as the acceptor, shows outstanding optical contrasts and fast switching speeds, making them suitable materials for electrochromic applications (Li et al., 2017). Additionally, the in situ polymerization of aniline sulfonic acid derivatives into LDH interlamellar space, probed by ESR and electrochemical studies, demonstrates the compound's involvement in creating hybrid materials with specific electronic properties (Moujahid et al., 2005).
Fluorescence and Probe Applications
- The compound and its related structures have been studied for their fluorescence properties. For instance, 2,6-bis(arylsulfonyl)anilines show high fluorescence emissions in the solid state, and some derivatives behave as turn-on fluorescence probes for selective detection based on aggregation-induced emission (Beppu et al., 2014). Furthermore, a dipyridyltriphenylamine derivative synthesized as a fluorescent probe for sulfite ion indicates potential applications in luminescent functional materials (Wu et al., 2017).
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)-2-nitroethyl]sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12-8-6-11(7-9-12)15(10-17(18)19)21-14-5-3-2-4-13(14)16/h2-9,15H,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUUTPKDKOWHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)
![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)


![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)